molecular formula C16H15Cl2N5O B280137 N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

Katalognummer B280137
Molekulargewicht: 364.2 g/mol
InChI-Schlüssel: IZLWINDTUXWBIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide, also known as DCPY, is a pyrazole derivative that has gained attention for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.

Wirkmechanismus

The mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with various enzymes and receptors in the body. N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of HDACs, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. Additionally, N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to modulate the activity of GABA receptors, which leads to the inhibition of neurotransmitter release and the alleviation of symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. Its inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth. Additionally, its modulation of GABA receptors leads to the alleviation of symptoms associated with neurological disorders. N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has also been shown to have anti-inflammatory effects, which can be attributed to its inhibition of HDACs.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide in lab experiments is its availability. The synthesis method for N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has been optimized for high yield and purity, making it readily available for scientific research. Additionally, N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, making it a versatile compound for use in different types of experiments. However, one limitation of using N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide.

Zukünftige Richtungen

There are many future directions for research on N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide in inhibiting cancer cell growth in vivo. Additionally, N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has shown potential as a therapeutic agent for neurological disorders. Further studies are needed to determine the optimal dosage and potential side effects of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide in treating these disorders. Finally, there is potential for N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide to be used in combination with other drugs for synergistic effects. Further studies are needed to determine the optimal drug combinations and dosages for these combinations.

Synthesemethoden

The synthesis of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide involves the reaction of 3,4-dichlorobenzylamine with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as EDC or DCC. The resulting product is then treated with acetic anhydride to obtain the final compound, N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide. This synthesis method has been optimized for high yield and purity, making N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide readily available for scientific research.

Wissenschaftliche Forschungsanwendungen

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Its ability to modulate the activity of certain enzymes and receptors makes it a promising candidate for drug development. N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. Additionally, N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release. This modulation can lead to the alleviation of symptoms associated with neurological disorders such as epilepsy and anxiety.

Eigenschaften

Molekularformel

C16H15Cl2N5O

Molekulargewicht

364.2 g/mol

IUPAC-Name

N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]-1,3-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C16H15Cl2N5O/c1-10-13(9-22(2)21-10)16(24)20-12-6-19-23(8-12)7-11-3-4-14(17)15(18)5-11/h3-6,8-9H,7H2,1-2H3,(H,20,24)

InChI-Schlüssel

IZLWINDTUXWBIN-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl)C

Kanonische SMILES

CC1=NN(C=C1C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.